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molecular formula C8H11NO B128699 2-Phenoxyethylamine CAS No. 1758-46-9

2-Phenoxyethylamine

Cat. No. B128699
M. Wt: 137.18 g/mol
InChI Key: IMLAIXAZMVDRGA-UHFFFAOYSA-N
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Patent
US07265246B2

Procedure details

Add sodium hydride (60% in mineral oil, 6.63 g, 166 mmol) to a solution of 2-hydroxyethylamine (10.0 mL, 166 mmol) in dioxane (150 mL), at room temperature under nitrogen. Stir for 10 minutes at room temperature. Add 2-chloropyridine (15.6 mL, 166 mmol) and heat the reaction mixture to reflux. After stirring at reflux for 14 hours, cool the reaction mixture to room temperature and dilute with water (100 mL), and methylene chloride (200 mL). Extract the aqueous layer with methylene chloride (2×100 mL). Combine the organic layers with brine (200 mL), dry (magnesium sulfate), filter and concentrate to an orange oil. Perform flash chromatography on silica gel eluting with 50% of a 80:18:2 CHCl3/MeOH/concentrated NH4OH) solution in methylene chloride to afford the title compound as a yellow oil (17.9 g). MS: m/z=139 (MH+).
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3]CC[NH2:6].ClC1[CH:13]=[CH:12][CH:11]=[CH:10]N=1.O1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>O.C(Cl)Cl>[NH4+:6].[OH-:3].[O:17]([CH2:18][CH2:19][NH2:6])[C:16]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:15]=1 |f:0.1,7.8|

Inputs

Step One
Name
Quantity
6.63 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
OCCN
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
15.6 mL
Type
reactant
Smiles
ClC1=NC=CC=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
After stirring
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
cool the reaction mixture to room temperature
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with methylene chloride (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers with brine (200 mL), dry (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to an orange oil

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[NH4+].[OH-]
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 17.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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